3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one
Description
This compound features a phenylsulfanyl group attached to a propan-1-one backbone, which is further linked to an azetidine ring substituted with a 1,2,4-oxadiazol-5-yl moiety bearing a 3-(trifluoromethyl)phenyl group. The azetidine ring introduces conformational rigidity, which may improve binding specificity compared to larger heterocycles like piperidine .
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-6-4-5-14(11-16)19-25-20(29-26-19)15-12-27(13-15)18(28)9-10-30-17-7-2-1-3-8-17/h1-8,11,15H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCRINPRCJHTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, anti-inflammatory effects, and cytotoxicity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.46 g/mol. The structure features a trifluoromethyl group, a phenylsulfanyl moiety, and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups are particularly effective against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 12.9 μM against these pathogens, suggesting that the compound may exhibit comparable activity due to its structural similarities .
| Compound Name | MIC (μM) against S. aureus | MIC (μM) against MRSA |
|---|---|---|
| Compound A | 12.9 | 12.9 |
| Compound B | 25.9 | 25.9 |
| Target Compound | TBD | TBD |
Anti-inflammatory Potential
In vitro studies have demonstrated that the compound can modulate inflammatory pathways. Specifically, it has been shown to attenuate lipopolysaccharide-induced NF-κB activation, which is crucial in mediating inflammatory responses. Compounds with similar scaffolds have been reported to reduce inflammation by up to 15% in cellular models .
Cytotoxicity
Cytotoxicity assessments reveal that while many compounds exhibit significant toxic effects at higher concentrations (IC50 values often below 20 μM), the target compound appears to maintain a favorable safety profile in preliminary studies. It is essential to note that the specific cytotoxicity data for this compound is still under investigation.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of oxadiazole derivatives, including the target compound, against clinical isolates of MRSA. The results indicated a promising bactericidal effect, with several analogs showing MIC values that suggest strong potential for development as antimicrobial agents .
- Case Study on Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of phenylsulfanyl derivatives in models of induced inflammation. The target compound was part of a larger series that demonstrated significant inhibition of NF-κB activation, indicating its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group increases logP values (~3.5 estimated), similar to benzylsulfanyl analogues (~3.8), but higher than methylsulfanyl derivatives (~2.9) .
- Metabolic Stability : The phenylsulfanyl group undergoes slower oxidative metabolism compared to benzylsulfanyl or methylsulfanyl groups, as sulfoxidation is sterically hindered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
